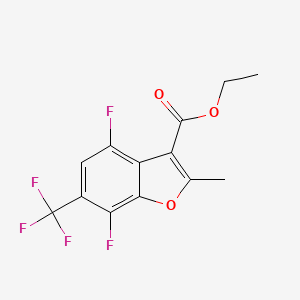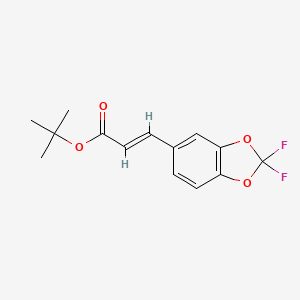
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester, also known as 4-CFEB, is an organic compound belonging to the class of carboxylic acid esters. It is a colorless, water-soluble liquid with a molecular weight of 194.6 g/mol. 4-CFEB has a variety of applications in the scientific research field due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in organic reactions. In addition, 4-CFEB has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester has a variety of applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-4-fluoro-4-ethoxy-butanoic acid and 2-chloro-4-fluoro-4-ethoxy-butanoic acid ethyl ester. In addition, this compound has been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used as a catalyst in organic reactions, such as the synthesis of 2-chloro-4-fluoro-4-ethoxy-butanoic acid ethyl ester.
Mechanism of Action
The mechanism of action of 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester is not yet fully understood. It is believed that the compound acts as a proton donor, which can react with a variety of substrates, including amines, alcohols, and other organic compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can alter the structure and reactivity of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. In vitro studies have shown that the compound can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have antifungal activity against Candida albicans, and to reduce the activity of certain enzymes, such as cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester has several advantages for lab experiments. It is a colorless, water-soluble liquid, which makes it easy to work with in the laboratory. In addition, it is relatively inexpensive and can be easily synthesized from readily available chemicals. However, this compound has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain reactions.
Future Directions
There are several potential future directions for the research on 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester. Further studies are needed to better understand the biochemical and physiological effects of the compound, as well as its mechanisms of action. In addition, research is needed to explore the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Finally, more research is needed to investigate the advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester can be synthesized from 4-chloro-4-fluoro-2-ethoxy-butanoic acid and ethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds via an SN2 nucleophilic substitution reaction, in which the ethyl bromide acts as a nucleophile and displaces the acid group of the 4-chloro-4-fluoro-2-ethoxy-butanoic acid. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, and the product is isolated by distillation.
properties
IUPAC Name |
ethyl 4-chloro-2-ethoxy-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO3/c1-3-12-6(5-7(9)10)8(11)13-4-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXGLZQFLJBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)









